Diethyl Trifluoroacetylglutarate

Description

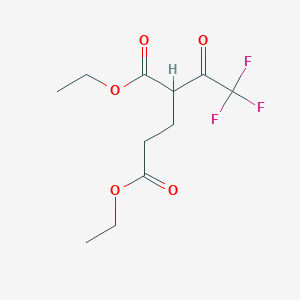

Diethyl trifluoroacetylglutarate (DTFG) is a fluorinated ester derivative of glutaric acid, characterized by a trifluoroacetyl group substituted at the central carbon of the glutarate backbone. Its molecular structure includes two ethyl ester groups and a trifluoroacetyl moiety, resulting in the formula C₁₁H₁₅F₃O₆. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty polymers. The trifluoroacetyl group enhances electrophilicity, making DTFG a valuable substrate for nucleophilic acyl substitution reactions. While specific industrial applications remain proprietary, its role in synthesizing bioactive molecules with improved metabolic stability is well-documented in fluoroorganic chemistry literature.

Properties

Molecular Formula |

C11H15F3O5 |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

diethyl 2-(2,2,2-trifluoroacetyl)pentanedioate |

InChI |

InChI=1S/C11H15F3O5/c1-3-18-8(15)6-5-7(10(17)19-4-2)9(16)11(12,13)14/h7H,3-6H2,1-2H3 |

InChI Key |

FVALCTDLDKQADD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C(=O)C(F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

DTFG belongs to the diethyl ester family, sharing structural similarities with compounds like diethyl succinate and diethyl glutarate. Key distinctions arise from the trifluoroacetyl substituent in DTFG, which introduces significant electronic and steric effects compared to non-fluorinated analogs.

Physicochemical Properties

- Boiling Point : DTFG’s higher boiling point compared to diethyl succinate (~80°C ) is attributed to its larger molecular weight and stronger dipole interactions from the trifluoroacetyl group.

- Solubility : The trifluoroacetyl group renders DTFG lipophilic, reducing water solubility relative to diethyl succinate, which is fully miscible in aqueous solutions .

- Reactivity : The electron-withdrawing nature of the trifluoroacetyl group increases DTFG’s susceptibility to nucleophilic attack, unlike diethyl succinate, which undergoes slower ester hydrolysis .

Stability and Handling

DTFG requires stringent storage conditions (e.g., inert atmosphere, moisture-free) due to its hydrolytic sensitivity, whereas diethyl succinate is stable under ambient conditions .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.